molecular formula C14H22N2OS B2820271 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide CAS No. 954664-46-1

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2820271
CAS No.: 954664-46-1
M. Wt: 266.4
InChI Key: COHWNGIEQXYEDJ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is a synthetic organic compound characterized by a cyclopentanecarboxamide core with a dimethylaminoethyl substituent attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide typically involves the following steps:

  • Formation of the Intermediate: : The initial step involves the preparation of 2-(dimethylamino)-2-(thiophen-3-yl)ethanol. This can be achieved through the reaction of thiophene-3-carbaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride.

  • Amidation Reaction: : The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired amide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or inflammatory conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino group may facilitate binding to specific sites, while the thiophene ring could enhance interactions through π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)cyclopentanecarboxamide: Lacks the thiophene ring, which may reduce its potential interactions and applications.

    N-(2-(methylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide: Similar structure but with a methylamino group instead of a dimethylamino group, potentially altering its reactivity and biological activity.

    N-(2-(dimethylamino)-2-(furan-3-yl)ethyl)cyclopentanecarboxamide: Contains a furan ring instead of a thiophene ring, which may affect its chemical and physical properties.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)cyclopentanecarboxamide is unique due to the combination of its dimethylaminoethyl and thiophene substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the thiophene ring, in particular, may enhance its interactions in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-16(2)13(12-7-8-18-10-12)9-15-14(17)11-5-3-4-6-11/h7-8,10-11,13H,3-6,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHWNGIEQXYEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCCC1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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